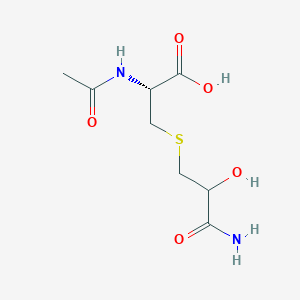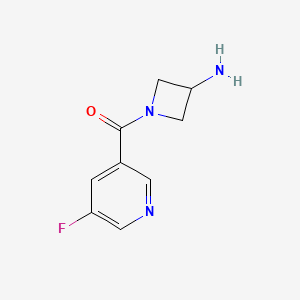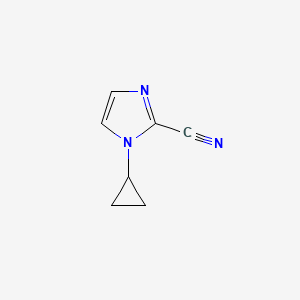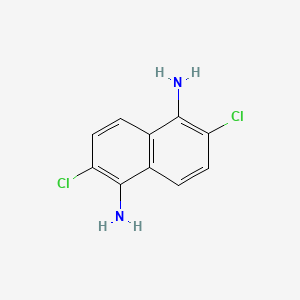
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine is a compound that belongs to the class of N-acyl-amino acids. It is a metabolite of glycidamide, which is formed from acrylamide, a compound commonly found in fried foods and cigarettes. This compound is of significant interest due to its role as a biomarker for acrylamide exposure and its potential implications in various health conditions .
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine can be synthesized through the biotransformation of glycidamide. The process involves the enzyme cytochrome P450 2E1 (CYP2E1), which converts acrylamide to glycidamide. Glycidamide is then conjugated with glutathione in the presence of glutathione S-transferase (GST) to form this compound .
Industrial Production Methods
the compound is typically produced in research settings through the aforementioned biotransformation process involving acrylamide and glycidamide .
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine primarily undergoes conjugation reactions. It is formed through the conjugation of glycidamide with glutathione. This compound can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
The formation of this compound involves the use of cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase (GST) as catalysts. The reaction conditions typically include the presence of acrylamide and glycidamide as substrates .
Major Products Formed
The major product formed from the reaction involving glycidamide and glutathione is this compound. This compound is a key biomarker for acrylamide exposure .
科学的研究の応用
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine has several scientific research applications:
Chemistry: It is used as a biomarker to study the metabolism of acrylamide and glycidamide.
Biology: Researchers use this compound to understand the biological pathways involved in acrylamide metabolism and its potential health effects.
Medicine: It serves as a biomarker for acrylamide exposure, which is linked to various health conditions, including neurotoxicity and carcinogenicity.
Industry: The compound is used in studies related to food safety and the assessment of acrylamide levels in food products
作用機序
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine exerts its effects through its role as a biomarker for acrylamide exposure. The compound is formed through the biotransformation of acrylamide to glycidamide, followed by conjugation with glutathione. This pathway involves the enzymes cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase (GST). The presence of this compound in biological samples indicates exposure to acrylamide and its potential toxic effects .
類似化合物との比較
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine is similar to other mercapturic acid derivatives of acrylamide, such as:
N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA): Another biomarker for acrylamide exposure, formed through a similar biotransformation process.
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine (iso-GAMA): A related compound formed from glycidamide.
N-Acetyl-S-(2-carbamoylethyl)cysteine-sulfoxide (AAMA-sul): A sulfoxide derivative of AAMA
This compound is unique due to its specific formation pathway and its role as a biomarker for glycidamide, a more reactive and potentially more toxic metabolite of acrylamide .
特性
CAS番号 |
137698-08-9 |
|---|---|
分子式 |
C8H14N2O5S |
分子量 |
250.27 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1 |
InChIキー |
GFVUOIIZUCFXSF-ZBHICJROSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O |
正規SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)



![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)



![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)



![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

